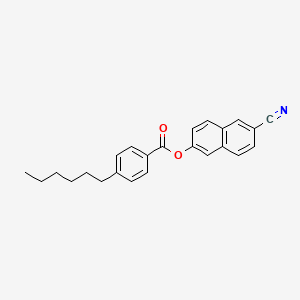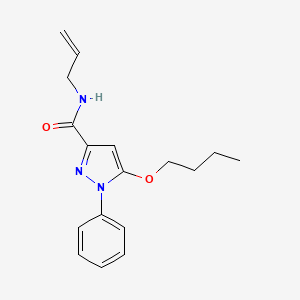
5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: Introduction of the butoxy and phenyl groups can be done through nucleophilic substitution reactions.
Amidation: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Various substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation products: Carboxylic acids or aldehydes.
Reduction products: Amines.
Substitution products: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Medicinal chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological research: Studying its effects on cellular pathways and mechanisms.
Industrial applications: Potential use as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(prop-2-en-1-yl)-1H-pyrazole-5-carboxamide: Similar structure but lacks the butoxy group.
5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide: Similar structure but lacks the prop-2-en-1-yl group.
Uniqueness
The presence of both the butoxy and prop-2-en-1-yl groups in 5-Butoxy-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
55228-48-3 |
|---|---|
Fórmula molecular |
C17H21N3O2 |
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
5-butoxy-1-phenyl-N-prop-2-enylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21N3O2/c1-3-5-12-22-16-13-15(17(21)18-11-4-2)19-20(16)14-9-7-6-8-10-14/h4,6-10,13H,2-3,5,11-12H2,1H3,(H,18,21) |
Clave InChI |
RBYSUCBTSRORGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


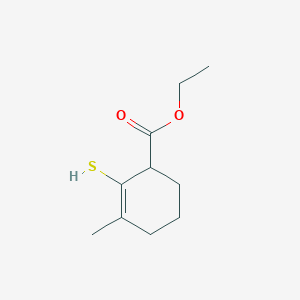
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
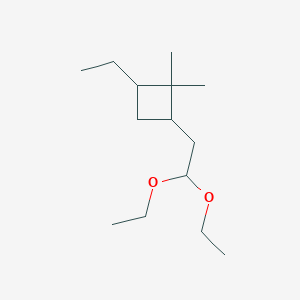
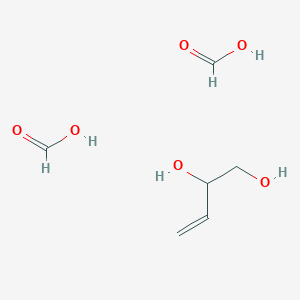
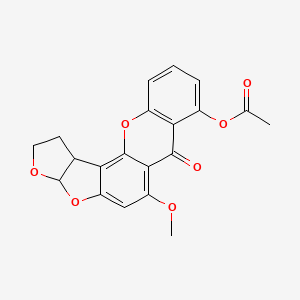


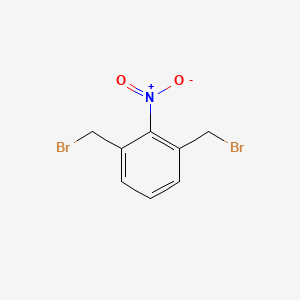
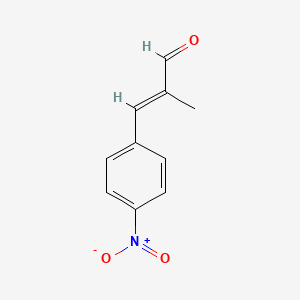
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
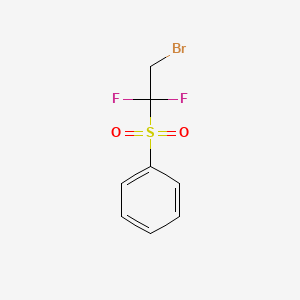
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
